2-chloro-N'-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}benzohydrazide
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Overview
Description
2-chloro-N’-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro group, a pyrrolidine ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}benzohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with 1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-chloro-N’-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N’-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-{2,5-dioxo-1-[4-(methyl)phenyl]pyrrolidin-3-yl}benzohydrazide
- 2-chloro-N’-{2,5-dioxo-1-[4-(ethyl)phenyl]pyrrolidin-3-yl}benzohydrazide
Uniqueness
2-chloro-N’-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}benzohydrazide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
956741-71-2 |
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Molecular Formula |
C20H20ClN3O3 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-chloro-N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C20H20ClN3O3/c1-12(2)13-7-9-14(10-8-13)24-18(25)11-17(20(24)27)22-23-19(26)15-5-3-4-6-16(15)21/h3-10,12,17,22H,11H2,1-2H3,(H,23,26) |
InChI Key |
FUOULAFIDNMLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Cl |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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